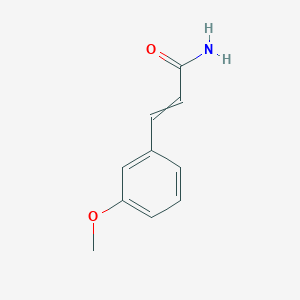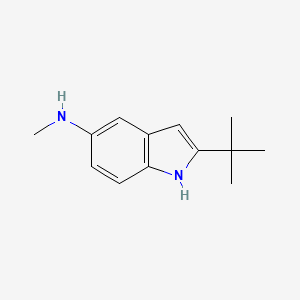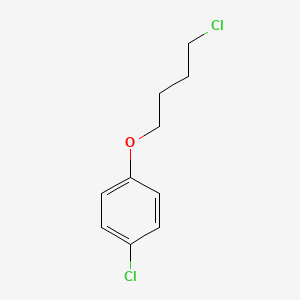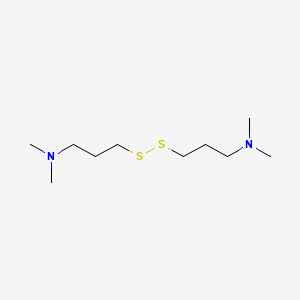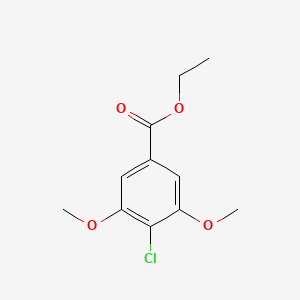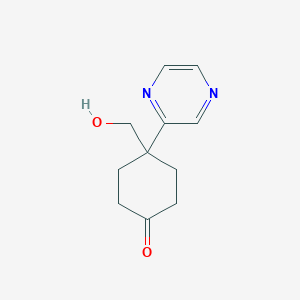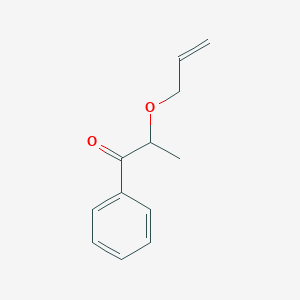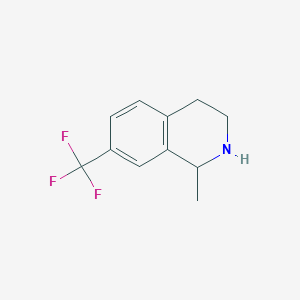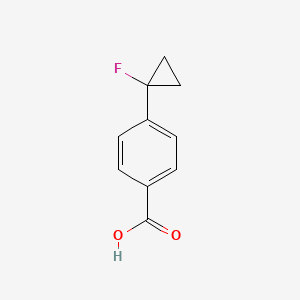
4-(1-Fluorocyclopropyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Fluorocyclopropyl)benzoic acid is an organic compound with the molecular formula C10H9FO2 It is a derivative of benzoic acid, where a fluorocyclopropyl group is attached to the para position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Fluorocyclopropyl)benzoic acid typically involves the introduction of a fluorocyclopropyl group to a benzoic acid derivative. One common method is the reaction of 4-bromobenzoic acid with 1-fluorocyclopropane in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Fluorocyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives with altered functional groups.
Reduction: Formation of 4-(1-fluorocyclopropyl)benzyl alcohol or 4-(1-fluorocyclopropyl)benzaldehyde.
Substitution: Formation of substituted benzoic acid derivatives with new functional groups replacing the fluorocyclopropyl group.
Aplicaciones Científicas De Investigación
4-(1-Fluorocyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Fluorocyclopropyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorocyclopropyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
- 4-(1-Chlorocyclopropyl)benzoic acid
- 4-(1-Bromocyclopropyl)benzoic acid
- 4-(1-Methylcyclopropyl)benzoic acid
Comparison: 4-(1-Fluorocyclopropyl)benzoic acid is unique due to the presence of the fluorine atom in the cyclopropyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.
Propiedades
Número CAS |
946118-80-5 |
|---|---|
Fórmula molecular |
C10H9FO2 |
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
4-(1-fluorocyclopropyl)benzoic acid |
InChI |
InChI=1S/C10H9FO2/c11-10(5-6-10)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13) |
Clave InChI |
LGUMJLQMOAQSMW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=C(C=C2)C(=O)O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Acetic acid, [(1-acetyl-2-methylpropyl)thio]-, methyl ester](/img/structure/B8627482.png)
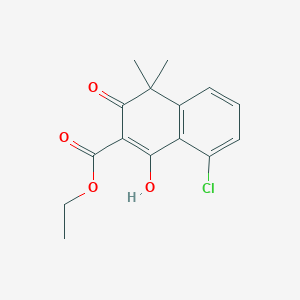
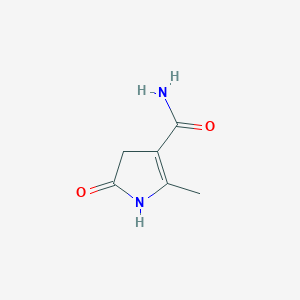
![1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one](/img/structure/B8627518.png)
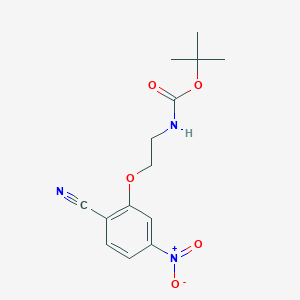
![ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B8627528.png)
